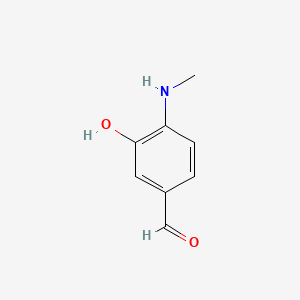
3-Hydroxy-4-(methylamino)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-4-(methylamino)benzaldehyde: is an organic compound with the molecular formula C8H9NO2 . It is a derivative of benzaldehyde, featuring a hydroxyl group at the third position and a methylamino group at the fourth position on the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-(methylamino)benzaldehyde typically involves the introduction of the hydroxyl and methylamino groups onto a benzaldehyde precursor. One common method is the reaction of 3-hydroxybenzaldehyde with methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the consistency and purity of the final product. Techniques such as recrystallization, distillation, and chromatography are commonly employed in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydroxy-4-(methylamino)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for converting hydroxyl groups to halides.
Major Products Formed:
Oxidation: 3-Hydroxy-4-(methylamino)benzoic acid.
Reduction: 3-Hydroxy-4-(methylamino)benzyl alcohol.
Substitution: 3-Hydroxy-4-(halomethylamino)benzaldehyde.
Applications De Recherche Scientifique
Chemistry: 3-Hydroxy-4-(methylamino)benzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its functional groups make it a versatile building block for creating more complex molecules .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a precursor for the synthesis of drugs targeting specific biological pathways. Research is ongoing to investigate its efficacy and safety in various medical applications .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure allows for the development of materials with specific properties .
Mécanisme D'action
The mechanism of action of 3-Hydroxy-4-(methylamino)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and methylamino groups can form hydrogen bonds and other interactions with target molecules, influencing their function and behavior .
Comparaison Avec Des Composés Similaires
3-Hydroxy-4-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a methylamino group.
4-Hydroxy-3-(methylamino)benzaldehyde: Similar structure but with the hydroxyl and methylamino groups swapped.
3-Hydroxybenzaldehyde: Lacks the methylamino group, making it less versatile in certain reactions.
Uniqueness: 3-Hydroxy-4-(methylamino)benzaldehyde is unique due to the presence of both hydroxyl and methylamino groups, which provide a combination of reactivity and functionality not found in its analogs. This makes it particularly valuable in synthetic chemistry and pharmaceutical research .
Propriétés
Numéro CAS |
54903-56-9 |
|---|---|
Formule moléculaire |
C8H9NO2 |
Poids moléculaire |
151.16 g/mol |
Nom IUPAC |
3-hydroxy-4-(methylamino)benzaldehyde |
InChI |
InChI=1S/C8H9NO2/c1-9-7-3-2-6(5-10)4-8(7)11/h2-5,9,11H,1H3 |
Clé InChI |
LTLFTIKWDTUHLQ-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C=C(C=C1)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















